molecular formula C24H24N4O2 B2393386 N-[1-(4-methylphenyl)ethyl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide CAS No. 1261000-86-5

N-[1-(4-methylphenyl)ethyl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide

Cat. No.: B2393386
CAS No.: 1261000-86-5
M. Wt: 400.482
InChI Key: QFVLJESCLQQEKJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

This involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the conditions needed for the reaction, the products formed, and the mechanism of the reaction .


Physical and Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Novel Coordination Complexes and Antioxidant Activity

Research on pyrazole-acetamide derivatives, which share structural motifs with the compound , has led to the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes. These complexes demonstrated significant antioxidant activities, highlighting their potential application in developing therapeutic agents or antioxidants (Chkirate et al., 2019).

Heterocyclic Synthesis and Antimicrobial Activities

The synthesis of various heterocyclic compounds, including pyridine, pyridazine, and 1,6-naphthyridine derivatives, has been explored. These synthetic methodologies utilize compounds structurally related to the one , offering routes to diverse chemical entities with potential applications in pharmaceutical research and development (Rady & Barsy, 2006).

Insecticidal Assessment

Some studies have focused on synthesizing innovative heterocycles incorporating thiadiazole moieties for evaluating their insecticidal properties against agricultural pests. This research could lead to the development of new, more effective insecticides for crop protection (Fadda et al., 2017).

Chemoselective Acetylation in Drug Synthesis

The compound or its analogs could be involved in chemoselective acetylation processes, crucial for synthesizing intermediates in drug development. Such research underscores the importance of these compounds in facilitating the synthesis of potential therapeutic agents (Magadum & Yadav, 2018).

Glutaminase Inhibition for Cancer Therapy

Research into analogs of the given compound has led to the development of inhibitors targeting kidney-type glutaminase, a therapeutic strategy in cancer treatment. These inhibitors, like BPTES and its analogs, show promise in attenuating tumor growth and could represent a novel approach to cancer therapy (Shukla et al., 2012).

Mechanism of Action

If the compound is a drug or an active substance, its mechanism of action is studied. This involves understanding how the compound interacts with biological systems and produces its effects .

Safety and Hazards

This involves studying the potential risks associated with the compound. It includes understanding its toxicity, flammability, environmental impact, and safe handling procedures .

Properties

IUPAC Name

N-[1-(4-methylphenyl)ethyl]-2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O2/c1-16-6-10-19(11-7-16)18(3)25-22(29)15-28-14-4-5-21(28)24-26-23(27-30-24)20-12-8-17(2)9-13-20/h4-14,18H,15H2,1-3H3,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFVLJESCLQQEKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN3CC(=O)NC(C)C4=CC=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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